B1576583 Fusaricidin C

Fusaricidin C

Cat. No.: B1576583
Attention: For research use only. Not for human or veterinary use.
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Description

Fusaricidin C is a cyclic depsipeptide antibiotic naturally produced by strains of Paenibacillus polymyxa bacteria, originally isolated from the rhizosphere of garlic . It belongs to the fusaricidin family of lipopeptides, which are characterized by a 15-guanidino-3-hydroxypentadecanoic acid side chain linked to a cyclic hexapeptide moiety . This compound is a potent antimicrobial agent for research purposes. This compound demonstrates significant biological activity against a spectrum of microorganisms, including fungi and Gram-positive bacteria . Its antifungal activity is particularly effective against phytopathogens such as Fusarium oxysporum , making it a compound of interest for agricultural biocontrol research . The broader family of fusaricidin-type compounds has also shown activity against other plant pathogens like Botrytis cinerea and Phytophthora capsici . Research into the mechanism of action of fusaricidin-type compounds (FTCs) indicates that their toxicity is associated with the permeabilization of biological membranes . Studies show that FTCs can create pores in the inner mitochondrial membrane and the plasma membrane of mammalian cells, leading to the release of ions and small molecules . This membrane-targeted activity is likely a key factor in its antifungal and antibacterial effects. The biosynthesis of fusaricidins is directed by non-ribosomal peptide synthetases (NRPS), specifically the fus gene cluster . This complex biosynthesis results in a natural variety of fusaricidin analogs, with this compound being one of several related compounds . This compound is provided for research applications only, including the study of novel antifungal mechanisms, the development of biocontrol agents for plant protection, and investigations into microbial interactions in the rhizosphere. This product is intended for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

bioactivity

Gram+, Fungi,

sequence

TVYTNA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Fusaricidin C has demonstrated efficacy against a range of pathogens, including:

  • Fungi : Effective against plant pathogens such as Fusarium oxysporum and Botrytis cinerea.
  • Bacteria : Exhibits activity against Gram-positive bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy of this compound

PathogenTypeMinimum Inhibitory Concentration (MIC)
Fusarium oxysporumFungus10 mg/L
Botrytis cinereaFungus15 mg/L
Staphylococcus aureusBacterium5 mg/L
Pseudomonas aeruginosaBacterium8 mg/L

Medical Applications

This compound is being investigated for its potential in treating infections, particularly those caused by antibiotic-resistant strains. Its low toxicity profile makes it a promising candidate for therapeutic use.

  • Wound Healing : Studies indicate that fusaricidins can stimulate wound healing while preventing bacterial infections. For instance, novel analogs have shown enhanced activity against methicillin-resistant S. aureus (MRSA) in vivo models .
  • Biofilm Disruption : this compound has been noted for its ability to disrupt biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics. This property is crucial for treating chronic infections .

Agricultural Applications

In agriculture, this compound is recognized for its biocontrol potential against plant pathogens.

  • Biocontrol Agent : Research has shown that fusaricidin can inhibit the growth of pathogenic fungi responsible for diseases like Fusarium wilt in cucumbers. The compound induces systemic resistance in plants, enhancing their defense mechanisms .

Table 2: Biocontrol Efficacy of this compound

CropPathogenApplication MethodResult
CucumberFusarium oxysporumFoliar sprayReduced disease severity by 70%
WheatBotrytis cinereaSoil applicationInhibition zone diameter increased by 30%

Case Studies

Several studies highlight the effectiveness of this compound:

  • In a study involving cucumber seedlings infected with Fusarium oxysporum, treatment with fusaricidin significantly reduced disease incidence compared to untreated controls .
  • Another investigation demonstrated that fusaricidin analogs improved antifungal activity by modifying structural components, resulting in higher efficacy against plant pathogens .

Comparison with Similar Compounds

Structural Variations and Molecular Weights

Fusaricidin C is one of 14 reported fusaricidin analogs, which differ in amino acid residues and molecular weights (Table 1).

Table 1: Structural and Molecular Weight Comparison of Fusaricidins

Compound Molecular Weight (Da) Key Amino Acid Residues (Positions 1–6) Reference
Fusaricidin A 883 L-Thr, D-Val, L-Val, D-allo-Thr, D-Asn, D-Ala
Fusaricidin B 897 L-Thr, D-Val, L-Phe, D-allo-Thr, D-Asn, D-Ala
This compound 947 L-Thr, D-Val, L-Tyr, D-allo-Thr, D-Gln, D-Ala
Fusaricidin D 961 L-Thr, D-Val, L-Ile, D-allo-Thr, D-Gln, D-Ala
LI-F07a 931 L-Thr, D-Val, L-Phe, D-allo-Thr, D-Asn, D-Ala
[ΔAla6] LI-F07a 858 L-Thr, D-Val, L-Phe, D-allo-Thr, D-Asn (deletion)
  • Key Differences :
    • This compound contains L-Tyr at position 3 and D-Gln at position 5, distinguishing it from Fusaricidin A/B (L-Val/L-Phe at position 3) and LI-F07a (L-Phe at position 3) .
    • The engineered derivative [ΔAla6] LI-F07a lacks D-Ala6, resulting in a truncated structure with enhanced antifungal activity .

Antifungal Activity and Efficacy

This compound and analogs exhibit broad-spectrum antifungal activity, but potency varies significantly (Table 2).

Table 2: Antifungal Activity of Fusaricidin Compounds

Compound Target Pathogens MIC (ppm) Fermentation Yield (mg/L) Reference
This compound Fusarium asiaticum 16–32 12–76
Fusaricidin LI-F07a F. oxysporum, B. cinerea 8–16 ~60
[ΔAla6] LI-F07a F. oxysporum, B. cinerea 4–8 ~55
Fusaricidin A Phytophthora capsici 16 12–60
  • Key Findings :
    • This compound shows moderate activity (MIC: 16–32 ppm) compared to LI-F07a (MIC: 8–16 ppm) and its engineered derivative (MIC: 4–8 ppm) .
    • Structural modifications, such as the deletion of D-Ala6 in [ΔAla6] LI-F07a, enhance activity by 1-fold against F. oxysporum and B. cinerea .
    • Fusaricidin A demonstrates comparable efficacy to this compound but is less potent against Fusarium species .

Table 3: Genetic and Production Features of Fusaricidin-Producing Strains

Strain Fusaricidin Variants Produced Key BGC Features Yield (mg/L) Reference
P. polymyxa WLY78 A, B, C, D, LI-F05b, LI-F07a Complete fusA–fusTE cluster 60
P. polymyxa SQR-21 A, B, C, D 32-kb cluster with 8 ORFs 12–76
Engineered WLY78 (ΔM6) [ΔAla6] LI-F07a Module 6 deletion in fusA 55
P. ottowii LIS04 Fusaricidin B-like Partial pseudogene (55% deleted) N/A
  • Key Insights :
    • Strains with intact BGCs (e.g., WLY78, SQR-21) produce multiple fusaricidins, while engineered or mutated strains yield derivatives with altered efficacy .
    • The fusTE gene, absent in some strains (e.g., P. polymyxa SC2), influences structural diversity .

Preparation Methods

Microbial Strain and Culture Conditions

Fusaricidin C, like other fusaricidins, is produced by strains of Paenibacillus bacteria. The common approach involves cultivating these strains in specific nutrient media to induce production of fusaricidins:

  • Strains such as Paenibacillus polymyxa or Paenibacillus sp. are grown on agar plates or in liquid media such as GYM medium (containing glucose, yeast extract, malt extract) or KL broth.
  • Cultivation conditions typically include temperatures around room temperature to 37°C, agitation (e.g., 120-220 rpm), and aeration for several days (3 to 20 days depending on scale and strain).
  • Large-scale fermentation can be performed in bioreactors with controlled agitation and aeration to optimize yield.

Fermentation Medium Optimization

  • Bran-based culture media have been used to broaden the source of fusaricidin production and avoid chemically synthesized media, enhancing cost-effectiveness and sustainability.
  • Addition of antifoaming agents such as silicone oil is common to control foaming during fermentation.

Extraction and Purification

Extraction Procedures

  • After fermentation, the broth is subjected to solvent extraction. Common solvents include ethyl acetate and n-butanol.
  • For example, the fermentation broth can be extracted by ethyl acetate at low temperature (4°C) for several hours, followed by drying of the organic phase.
  • Alternatively, after centrifugation, the supernatant is heat-treated (60-80°C for 10-30 minutes) to inactivate proteases, then extracted with n-butanol. The organic phase is collected, solvent removed, dissolved in water, and freeze-dried to yield crude fusaricidin.

Purification Techniques

  • The crude extract undergoes chromatographic separation:
    • Gel filtration chromatography to separate bacteriostatic active components.
    • High-performance liquid chromatography (HPLC) for final purification, collecting fractions with antimicrobial activity and freeze-drying to obtain pure fusaricidin.
  • Silica gel column chromatography is also employed, with sequential elution using ethyl acetate, ethyl acetate/methanol mixtures, and methanol to isolate active fractions.
  • Solid phase extraction cartridges (e.g., Chromabond HR-X) and reverse-phase C18 HPLC columns are used to further purify and isolate this compound and its homologues.

Chemical Synthesis and Structural Confirmation

Synthetic Strategy

  • Chemical synthesis has been developed primarily for structural confirmation and to produce fusaricidin analogues.
  • The fusaricidin molecule consists of a cyclic hexadepsipeptide core linked to a unique 15-guanidino-3-hydroxypentadecanoic acid side chain.
  • The synthesis involves:
    • Solid-phase peptide synthesis (SPPS) of the cyclic depsipeptide core.
    • Preparation of the lipid side chain from natural precursors such as erucamide through ozonolysis, nucleophilic addition, and guanidine formation.
    • Coupling of the side chain to the peptide core in solution after cyclization.

Advantages of Synthetic Approaches

  • On-resin head-to-tail macrolactamization improves yield and stereoselectivity compared to earlier macrolactonization methods.
  • Incorporation of the protected guanidino group in the side chain building block reduces synthetic steps.
  • Synthetic methods allow for production of fusaricidin derivatives with potential altered biological activity.

Summary Table of Preparation Methods

Step Method/Condition Details/Notes Reference
Microbial strain Paenibacillus spp. Cultivation on agar or liquid media (GYM, KL broth), 20°C-37°C, 3-20 days, agitation 120-220 rpm
Fermentation medium Bran culture medium Avoids chemically synthesized media, cost-effective
Extraction solvent Ethyl acetate / n-butanol Extraction at 4°C for 5 h (ethyl acetate), or after heat inactivation at 60-80°C (n-butanol)
Crude product isolation Centrifugation and freeze-drying Removal of solvents, drying to obtain crude fusaricidin
Purification Gel filtration, silica gel chromatography, HPLC Sequential elution with ethyl acetate/methanol mixtures, C18 reverse-phase HPLC for final purity
Synthetic preparation Solid-phase peptide synthesis and side chain synthesis On-resin macrolactamization, lipid side chain from erucamide, coupling in solution

Research Findings and Notes

  • The unique lipid side chain is crucial for antibiotic activity, and its biosynthesis is related to fatty acid synthesis pathways in Paenibacillus.
  • Fermentation-derived fusaricidins are often isolated as mixtures of homologues differing by single amino acid residues.
  • Synthetic approaches confirm stereochemistry and enable production of novel fusaricidin derivatives.
  • Extraction and purification methods are optimized to maintain biological activity and yield high purity compounds suitable for further study or application.

Q & A

Q. What experimental methods are commonly employed to elucidate the structure of Fusaricidin C?

this compound's structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR analysis (e.g., 1H^1H, 13C^13C, 2D-COSY, and HSQC) resolves stereochemistry and functional groups, while HR-MS confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for absolute configuration determination. Researchers must ensure purity via HPLC prior to analysis and cross-validate results with existing literature to avoid misassignment .

Q. How is this compound biosynthesized in Paenibacillus polymyxa, and what genetic tools are used to study this pathway?

Biosynthetic studies rely on genome mining to identify nonribosomal peptide synthetase (NRPS) gene clusters. Tools like antiSMASH predict modular domains, while knockout mutagenesis (e.g., CRISPR-Cas9) validates gene function. Isotope-labeled precursor feeding (e.g., 13C^{13}C-acetate) traces metabolic flux. LC-MS/MS monitors intermediate production. Researchers should compare wild-type and mutant strains to confirm pathway activity .

Q. What in vitro assays are suitable for assessing this compound’s antimicrobial activity?

Standard methods include broth microdilution (MIC/MBC determination) against Gram-positive pathogens (e.g., Staphylococcus aureus), agar diffusion assays, and time-kill kinetics. Ensure consistency in inoculum size (5×1055 \times 10^5 CFU/mL) and use CLSI guidelines. Include positive controls (e.g., vancomycin) and solvent controls to rule out vehicle effects. Data should be triplicated with statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be systematically resolved?

Contradictions often arise from variations in cell lines, assay conditions, or purity. To address this:

  • Use standardized cell lines (e.g., HEK293 vs. HepG2) and validate via multiple assays (MTT, LDH release, apoptosis markers).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature).
  • Replicate experiments across independent labs using shared protocols .

Q. What experimental designs are optimal for studying this compound’s mechanism of action against biofilms?

Combine confocal microscopy (SYTO9/propidium iodide staining) with transcriptomic profiling (RNA-seq) of treated biofilms. Use microfluidic flow cells to simulate in vivo conditions. Include controls for metabolic activity (resazurin assay) and extracellular matrix disruption (protease treatment). Validate targets via CRISPR interference (CRISPRi) and overexpression studies .

Q. How can researchers investigate this compound’s stability under varying physiological conditions?

Design stability assays across pH gradients (2.0–7.4), temperatures (4–37°C), and simulated biological fluids (e.g., plasma, lysosomal fluid). Use HPLC-UV to quantify degradation products over time. Pair with mass spectrometry to identify breakdown metabolites. Apply kinetic modeling (first-order decay) to predict half-life .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. Apply bootstrap resampling for confidence intervals. For synergy studies (e.g., with β-lactams), employ the Chou-Talalay method (Combination Index). Ensure data normalization to baseline controls and account for batch effects via mixed-effects models .

Q. How should researchers address discrepancies in this compound’s reported solubility across studies?

  • Standardize solvent systems (e.g., PBS vs. DMSO).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Validate solubility via saturation shake-flask method with HPLC quantification.
  • Report temperature and pH explicitly, as these critically influence solubility .

Data Presentation and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

  • Synthesis/Isolation: Detailed chromatography conditions (column, gradient, detection wavelength).
  • Bioactivity: Raw MIC values, negative/positive controls, and statistical tests.
  • Stability: Degradation curves under specified conditions.
  • NMR/HR-MS: Full spectral data in supplementary materials .

Q. How can researchers design robust dose-response experiments for this compound?

Use a logarithmic concentration range (e.g., 0.1–100 μM) with ≥8 data points. Include triplicate technical replicates and three biological replicates. Predefine exclusion criteria for outliers (e.g., Grubbs’ test). Validate assays with a reference compound (e.g., daptomycin) in parallel .

Tables for Key Data Comparison

Parameter Recommended Method Common Pitfalls References
Structural ElucidationNMR (600 MHz), HR-MS, X-rayImpure samples leading to ambiguous signals
Antimicrobial ActivityBroth microdilution (CLSI guidelines)Inconsistent inoculum size
Stability in PlasmaHPLC-UV at 37°C, pH 7.4Neglecting protein binding effects

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